molecular formula C5H4F2N2O2 B2472402 1-(Difluoromethyl)-1H-imidazole-5-carboxylic acid CAS No. 2219371-72-7

1-(Difluoromethyl)-1H-imidazole-5-carboxylic acid

Cat. No.: B2472402
CAS No.: 2219371-72-7
M. Wt: 162.096
InChI Key: RRXVIAVHWFCVHT-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-1H-imidazole-5-carboxylic acid is a compound of significant interest in the field of organic chemistry. This compound features a difluoromethyl group attached to an imidazole ring, which is further substituted with a carboxylic acid group. The presence of the difluoromethyl group imparts unique chemical properties, making it a valuable building block in various chemical syntheses and applications.

Preparation Methods

The synthesis of 1-(Difluoromethyl)-1H-imidazole-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the difluoromethylation of imidazole derivatives. This process typically employs difluoromethylating agents such as ClCF₂H or novel non-ozone depleting difluorocarbene reagents . The reaction conditions often include the use of metal catalysts like copper or nickel to facilitate the transfer of the difluoromethyl group to the imidazole ring .

Industrial production methods may involve large-scale difluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. These methods are designed to optimize yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

1-(Difluoromethyl)-1H-imidazole-5-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(Difluoromethyl)-1H-imidazole-5-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

1-(Difluoromethyl)-1H-imidazole-5-carboxylic acid can be compared with other difluoromethylated heterocyclic compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the imidazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(difluoromethyl)imidazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F2N2O2/c6-5(7)9-2-8-1-3(9)4(10)11/h1-2,5H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRXVIAVHWFCVHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(C=N1)C(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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